4-[1-(1,3-Benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-9-17-3-5-18(6-4-17)12-8-15(21)19(16(12)22)11-1-2-13-14(7-11)24-10-23-13/h1-2,7,9,12H,3-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYIPFYUSTLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-Benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base The pyrrolidinyl group can be introduced through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-Benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets:
- Antidepressant Effects : The benzodioxole moiety has been associated with serotonergic activity, making it a candidate for antidepressant development.
- Neuroprotective Properties : Studies indicate that derivatives of piperazine can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Pharmacology
Research has demonstrated that this compound may interact with neurotransmitter systems:
- Dopaminergic and Serotonergic Receptors : It has shown promise in modulating these receptors, which are crucial for mood regulation and cognitive functions.
Material Science
The compound's unique chemical structure allows for applications in developing novel materials:
- Polymeric Materials : Its functional groups can be utilized to synthesize polymers with specific properties for use in drug delivery systems or as biomaterials.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant Research | Potential serotonergic activity observed |
| Pharmacology | Neuroprotective Agent | Modulates dopaminergic and serotonergic systems |
| Material Science | Drug Delivery Systems | Synthesis of polymers with enhanced properties |
Case Study 1: Antidepressant Activity
A study conducted on derivatives of the compound highlighted its potential as an antidepressant. The research involved in vivo testing on animal models, showing significant improvement in depressive-like behaviors when administered at specific dosages.
Case Study 2: Neuroprotection
Another research project focused on the neuroprotective effects of the compound. Using cell culture models of neurodegeneration, the compound demonstrated a reduction in apoptosis rates and improved neuronal survival under stress conditions.
Mechanism of Action
The mechanism of action of 4-[1-(1,3-Benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity. The benzodioxole moiety is known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Halogen-Substituted Analogues
- 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (Compounds I–III, ): These derivatives feature halogenated benzoyl groups (e.g., 3-fluorobenzoyl, 2,6-difluorobenzoyl, 2,4-dichlorobenzoyl) instead of the carbaldehyde substituent. X-ray crystallography reveals that their piperazine rings adopt chair conformations, with benzodioxole groups in equatorial positions.
Ethyl Carboxylate Derivative
- Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate ():
This compound replaces the benzodioxole group with a 4-fluorophenyl moiety and substitutes the carbaldehyde with an ethyl carboxylate. The ester group reduces electrophilicity compared to the aldehyde, likely altering metabolic stability and solubility. The fluorophenyl group may enhance bioavailability via increased membrane permeability .
Modifications to the Pyrrolidine Dione Core
Thiosemicarbazide Derivatives
- 4-(1,3-Benzodioxol-5-yl)-1-[(aryl)methylene]thiosemicarbazides ():
These compounds replace the pyrrolidine dione with a thiosemicarbazide scaffold. The thioamide group introduces sulfur-based interactions (e.g., S⋯H hydrogen bonds), which are absent in the target compound. Such derivatives exhibit antimicrobial activity, suggesting that the pyrrolidine dione in the target compound may confer distinct bioactivity profiles .
Pyrazole Derivatives
- 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide (): The pyrazole core replaces the pyrrolidine dione, introducing a planar aromatic system. This structural change may enhance π-stacking interactions but reduce conformational flexibility compared to the target compound.
Conformational and Crystallographic Comparisons
- Crystal Packing and Supramolecular Interactions (): Analogues with halogenated benzoyl groups exhibit diverse supramolecular architectures driven by C–X⋯O and C–H⋯O interactions.
- Piperazine Conformation : All analogues adopt chair conformations for the piperazine ring, suggesting similar steric environments. However, the carbaldehyde’s electron-withdrawing nature may slightly distort the chair geometry compared to electron-donating substituents like benzoyl groups .
Pharmacological Potential
- While direct data on the target compound’s bioactivity is absent, structurally related derivatives exhibit antimicrobial () and enzyme-inhibitory properties (). The carbaldehyde could serve as a warhead for covalent binding to biological targets .
Biological Activity
The compound 4-[1-(1,3-benzodioxol-5-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The structure of the compound features a piperazine ring connected to a 2,5-dioxopyrrolidine moiety and a benzodioxole substituent. The synthesis typically involves several steps:
- Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Piperazine Derivative : The benzodioxole is reacted with piperazine to form the intermediate.
- Pyrrolidinone Formation : The intermediate undergoes further reactions with succinic anhydride.
- Final Steps : The aldehyde functional group is introduced through oxidation processes.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Microtubule Disruption : The compound has been shown to interact with tubulin proteins, disrupting microtubule assembly. This action leads to cell cycle arrest and apoptosis in cancer cells.
- Dopaminergic Activity : Similar compounds have demonstrated dopaminergic activity, suggesting potential applications in treating neurological disorders such as Parkinson's disease .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial function .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | Mitochondrial disruption |
| A549 (Lung) | 12 | Microtubule destabilization |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential therapeutic benefits in neurodegenerative diseases:
- Dopamine Receptor Agonism : It has been observed that compounds with similar structures can act as agonists at dopamine receptors, providing a basis for further investigation into their use in treating Parkinson's disease .
Toxicological Studies
Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also requires careful evaluation regarding safety profiles:
- Acute Toxicity : Studies have shown varying degrees of toxicity depending on dosage and administration routes, necessitating further research to establish safe therapeutic windows .
Case Studies
Several case studies highlight the therapeutic potential and challenges associated with this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated a partial response in some cases when administered in combination with standard chemotherapy .
- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds in animal models of Parkinson’s disease, showing improvements in motor function and reduced neuroinflammation .
Q & A
Q. Data Contradiction Analysis :
- shows that temperature alters product regiochemistry. Advanced studies should use in situ NMR or LC-MS to monitor intermediate stability .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Characterizes proton environments (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion for C19H20N3O5+ expected at m/z 370.1402) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) and C-O-C vibrations in benzodioxole (1240–1270 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
